molecular formula C10H7NO4 B2884901 methyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate CAS No. 56720-83-3

methyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No. B2884901
CAS RN: 56720-83-3
M. Wt: 205.169
InChI Key: JRFHQEZVUKIDMX-UHFFFAOYSA-N
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Description

Methyl 1,3-dioxo-2H-isoindole-5-carboxylate is a chemical compound . It is also known as phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy . The empirical formula is C12H11NO4 . The InChI key is IACYEVDEQNXLSN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex, involving the formation of multiple new bonds. For instance, the reaction of maleimides/maleic anhydride with styrenes forms two C–C bonds via consecutive activation of four C–H bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.410±0.06 g/cm3 and a pKa of 8.78±0.20 .

Scientific Research Applications

Synthesis of Alkaloid Derivatives

Alkaloids are naturally occurring chemical compounds that contain mostly basic nitrogen atoms. The indole moiety, which is present in Methyl 1,3-dioxoisoindoline-5-carboxylate, is a prevalent structure in many alkaloids. This compound is used in the synthesis of novel alkaloid derivatives that can exhibit a wide range of biological activities .

Development of Anticancer Agents

Indole derivatives have been studied for their potential anticancer properties. Methyl 1,3-dioxoisoindoline-5-carboxylate can be utilized to create compounds that may interfere with cancer cell proliferation and induce apoptosis .

Antibacterial and Antimicrobial Research

The structural complexity of Methyl 1,3-dioxoisoindoline-5-carboxylate allows for the synthesis of molecules that can act as antibacterial and antimicrobial agents. These synthesized compounds can be tested against various bacterial strains to develop new medications .

Organic Synthesis and Catalysis

In organic chemistry, this compound serves as a building block for the construction of complex molecules. It can be involved in reactions as a reagent or catalyst to promote specific transformations, contributing to the field of green synthetic organic chemistry .

Pharmaceutical Intermediates

Methyl 1,3-dioxoisoindoline-5-carboxylate is used in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its versatility in chemical reactions makes it valuable for creating a diverse range of pharmacologically active compounds .

Material Science Applications

The compound’s unique chemical structure can be exploited in material science for the development of new materials with specific properties, such as enhanced durability or conductivity .

Neurological Disorder Treatments

Research into neurological disorders often involves the synthesis of new compounds that can cross the blood-brain barrier. Methyl 1,3-dioxoisoindoline-5-carboxylate derivatives may contribute to the development of drugs targeting neurological conditions .

Agricultural Chemicals

In agriculture, there is a continuous search for new compounds that can serve as pesticides or herbicides. Methyl 1,3-dioxoisoindoline-5-carboxylate can be a precursor in the synthesis of these chemicals, offering potential solutions for crop protection .

Mechanism of Action

Target of Action

Methyl 1,3-dioxoisoindoline-5-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including Methyl 1,3-dioxoisoindoline-5-carboxylate, may interact with their targets to modulate these biological processes.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that Methyl 1,3-dioxoisoindoline-5-carboxylate may be involved in tryptophan metabolism.

Pharmacokinetics

The compound’s molecular weight is 20517 , which may influence its pharmacokinetic properties.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that the compound’s action results in a variety of molecular and cellular effects.

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 2 - Eye Irrit. 2 . Precautionary measures include avoiding contact with skin and eyes, and not ingesting the compound .

Future Directions

The future directions for this compound could involve further development into an inhibitor of Graves’ disease . Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge , providing an avenue for future research.

properties

IUPAC Name

methyl 1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-15-10(14)5-2-3-6-7(4-5)9(13)11-8(6)12/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFHQEZVUKIDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

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